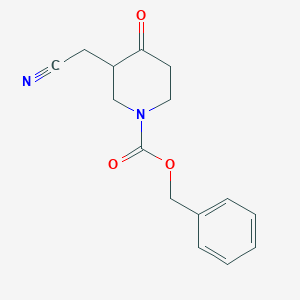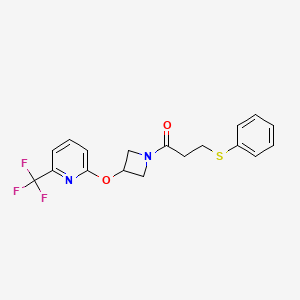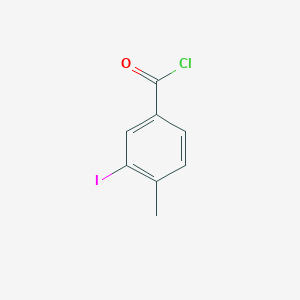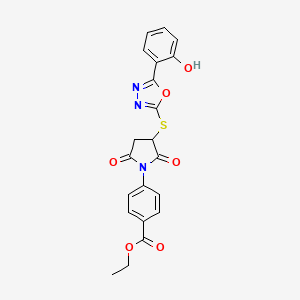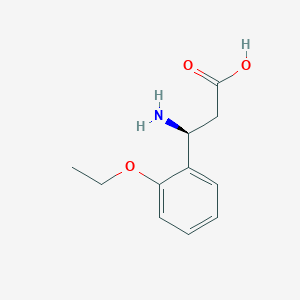
(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid” is a chemical compound with the CAS Number: 1270157-01-1. It has a molecular weight of 209.24 . The compound is typically stored at room temperature and appears as a powder .
Physical and Chemical Properties The compound has the following InChI Code: 1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)/t9-/m0/s1 . Unfortunately, the boiling point and other specific physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Crystal Packing and Interaction Studies : Zhang et al. (2011) studied the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound related to (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid. They found unique N⋯π and O⋯π interactions in its crystal structure (Zhang, Wu, & Zhang, 2011).
Polybenzoxazine Synthesis and Reactivity : Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid, a phenolic compound related to (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid, as a building block for benzoxazine ring formation. This highlights its potential in material science applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Antioxidant, Anti-inflammatory, and Antiulcer Properties : Subudhi and Sahoo (2011) synthesized novel compounds including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid. They reported significant antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).
Biocatalysis for Amino Acid Precursors : Mukherjee and Martínez (2011) utilized commercial lipases for synthesizing precursors of β-substituted-γ-amino acids, including derivatives of 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid, demonstrating its relevance in biocatalysis (Mukherjee & Martínez, 2011).
Molecular Docking and Biological Potentials : Borik and Hussein (2021) synthesized derivatives of 3-(4-hydroxyphenyl)propanoic acid and evaluated their biological potentials, including antioxidant, antiulcer, and anti-inflammatory activities. Molecular docking studies provided insights into their interaction with biological targets (Borik & Hussein, 2021).
Corrosion Inhibition Properties : Gupta et al. (2016) studied compounds like 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid for their corrosion inhibition properties on mild steel, showcasing its application in materials science (Gupta, Quraishi, Verma, & Mukherjee, 2016).
Radiation-Induced Hydrogels : Aly and El-Mohdy (2015) explored the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, for potential medical applications (Aly & El-Mohdy, 2015).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has the hazard statements H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information .
Propriétés
IUPAC Name |
(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWPOXWUXDQVID-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@H](CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2438069.png)
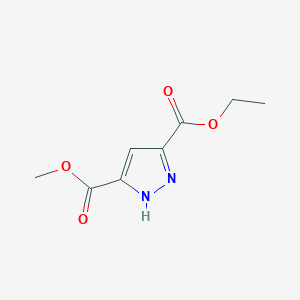
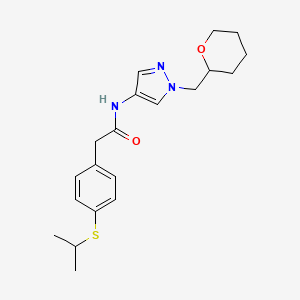
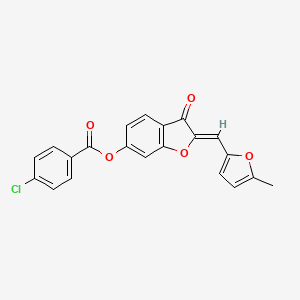
![1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2438077.png)
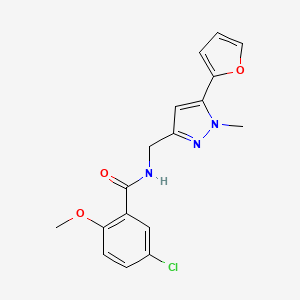
![2-(4-ethylphenoxy)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2438080.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2438081.png)
![7-isobutyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438083.png)
![2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2438084.png)
